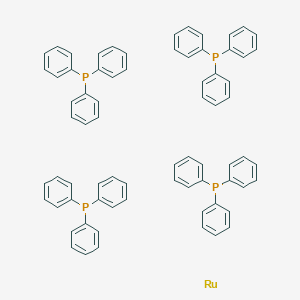

Dihidridotetrakis(trifenilfosfina)rutenio(II)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ruthenium;triphenylphosphane is a useful research compound. Its molecular formula is C72H66P4Ru+4 and its molecular weight is 1156.3 g/mol. The purity is usually 95%.

The exact mass of the compound Dihydridotetrakis(triphenylphosphine)ruthenium(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ruthenium;triphenylphosphane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ruthenium;triphenylphosphane including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis orgánica

El dihidridotetrakis(trifenilfosfina)rutenio(II) sirve como un potente catalizador en la síntesis orgánica. Facilita una variedad de reacciones que incluyen:

- Hidratación de nitrilos: Convierte los nitrilos en amidas, que son intermediarios valiosos en la síntesis farmacéutica .

- Isomerización de alquinos: Transforma los alquinos terminales en alquinos internos, proporcionando acceso a diferentes estructuras moleculares .

- Reacciones de Knoevenagel: Ayuda en la formación de enlaces carbono-carbono, crucial para la construcción de moléculas orgánicas complejas .

- Adiciones conjugadas: Permite la adición de nucleófilos a alquenos deficientes en electrones, un paso clave en la síntesis de muchos compuestos orgánicos .

- Hidrogenación por transferencia: Ofrece una alternativa más segura a los métodos tradicionales de hidrogenación mediante la transferencia de hidrógeno desde una molécula donante .

Química medicinal

En la química medicinal, este catalizador se utiliza para sintetizar moléculas bioactivas. Su capacidad para promover reacciones de formación de enlaces en condiciones suaves es particularmente beneficiosa para la preparación de productos farmacéuticos delicados .

Ciencia de los materiales

El compuesto encuentra aplicaciones en la ciencia de los materiales, particularmente en el desarrollo de nuevos materiales con propiedades únicas. Se puede utilizar para sintetizar polímeros y materiales que requieren una arquitectura molecular precisa .

Ciencia ambiental

En la ciencia ambiental, el dihidridotetrakis(trifenilfosfina)rutenio(II) contribuye a la creación de procesos químicos que son más respetuosos con el medio ambiente. Se utiliza en reacciones que forman subproductos menos peligrosos y requieren condiciones de reacción más suaves .

Química analítica

Este complejo de rutenio se utiliza en la química analítica como catalizador para reacciones que pueden utilizarse para detectar o cuantificar otras sustancias. Su especificidad y eficiencia lo convierten en una herramienta valiosa en diversas aplicaciones analíticas .

Catálisis

El compuesto se utiliza ampliamente en la investigación de la catálisis para desarrollar nuevos procesos catalíticos. Su capacidad para catalizar una variedad de reacciones lo convierte en un tema de interés para mejorar los procesos químicos industriales

Mecanismo De Acción

Target of Action

Dihydridotetrakis(triphenylphosphine)ruthenium(II) primarily targets olefins such as ethylene, propylene, styrene, and butadiene . These olefins play a crucial role in various chemical reactions, serving as the building blocks for polymers and other complex organic compounds.

Mode of Action

This compound interacts with its targets (olefins) to form olefin-coordinated complexes of the type, Ru(olefin)(PPh3)3 . This interaction results in the transformation of the olefins, leading to the formation of new compounds.

Biochemical Pathways

The affected biochemical pathways involve the hydration of nitriles, isomerization of alkynes, Knoevenagel reactions, conjugate additions, and transfer hydrogenation . These pathways are critical for various chemical syntheses, and their alteration can lead to the production of different end products.

Pharmacokinetics

As a catalyst, it’s likely that its bioavailability is influenced by factors such as its form, purity, and storage conditions .

Result of Action

The action of Dihydridotetrakis(triphenylphosphine)ruthenium(II) results in the formation of new compounds through the hydrogenation of olefins . This can lead to significant changes at the molecular and cellular levels, depending on the specific context of its use.

Action Environment

The action, efficacy, and stability of Dihydridotetrakis(triphenylphosphine)ruthenium(II) can be influenced by various environmental factors. For instance, the presence of molecular hydrogen can lead to the formation of tetrahydridotris(triphenylphosphine)ruthenium, RuH4(PPh3)3, and the release of alkane at room temperature . Furthermore, its storage temperature (2~8C) can also impact its stability and effectiveness .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Dihydridotetrakis(triphenylphosphine)ruthenium(II) are primarily related to its role as a catalyst in various reactions. It has been found to catalyze the hydration of nitriles, isomerization of alkynes, Knoevenagel reactions, conjugate additions, and transfer hydrogenation

Molecular Mechanism

The molecular mechanism of Dihydridotetrakis(triphenylphosphine)ruthenium(II) is primarily related to its role as a catalyst. It is known to facilitate various reactions, including the hydration of nitriles, isomerization of alkynes, Knoevenagel reactions, conjugate additions, and transfer hydrogenation

Propiedades

Número CAS |

19529-00-1 |

|---|---|

Fórmula molecular |

C72H66P4Ru+4 |

Peso molecular |

1156.3 g/mol |

Nombre IUPAC |

ruthenium dihydride;triphenylphosphanium |

InChI |

InChI=1S/4C18H15P.Ru.2H/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h4*1-15H;;;/p+4 |

Clave InChI |

RXFATFKBDIQXLS-UHFFFAOYSA-R |

SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ru] |

SMILES canónico |

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[RuH2] |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.